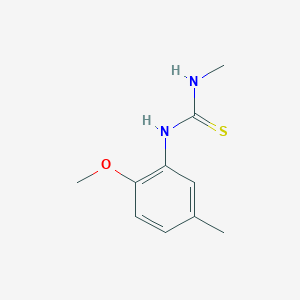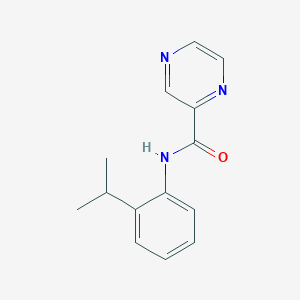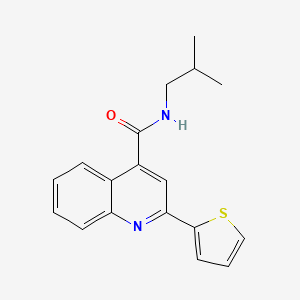
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use as a therapeutic agent due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole involves the inhibition of the tubulin polymerization process, which is essential for the formation of microtubules. Microtubules are an integral component of the cytoskeleton, which is responsible for maintaining the structural integrity of cells. By inhibiting the tubulin polymerization process, this compound disrupts the cytoskeleton and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a process that prevents the replication of cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole in lab experiments is its potent anti-cancer activity. This compound exhibits a high degree of selectivity towards cancer cells and is relatively non-toxic to normal cells. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable insights into its potential use as a therapeutic agent. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of interest for future research.
Conclusion:
In conclusion, 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole is a chemical compound that exhibits potent anti-cancer activity and has gained significant attention in the field of scientific research. Its unique properties make it a promising candidate for the development of novel therapeutic agents. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole have been discussed in this paper.
Méthodes De Synthèse
The synthesis method of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole involves the reaction of 2-nitrobenzyl chloride and 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate compound, which is then converted into the final product by the addition of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential use in various scientific research applications. One of the major areas of interest is its use as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Propriétés
IUPAC Name |
2-methylsulfanyl-1-[(2-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-12-7-3-5-9-14(12)17(15)10-11-6-2-4-8-13(11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLINBAJBVIMDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-(2-nitrobenzyl)-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)




![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)
